molecular formula C25H23F3N2O4S B12585506 5-Formyl-1-methyl-3-(triphenylmethyl)-2,3-dihydro-1H-imidazol-1-ium trifluoromethanesulfonate CAS No. 314264-97-6

5-Formyl-1-methyl-3-(triphenylmethyl)-2,3-dihydro-1H-imidazol-1-ium trifluoromethanesulfonate

Cat. No.: B12585506
CAS No.: 314264-97-6
M. Wt: 504.5 g/mol
InChI Key: ALEYYROMGKAONM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Formyl-1-methyl-3-(triphenylmethyl)-2,3-dihydro-1H-imidazol-1-ium trifluoromethanesulfonate is a complex organic compound that belongs to the class of imidazolium salts. These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. The unique structure of this compound, featuring a formyl group, a methyl group, and a triphenylmethyl group, contributes to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Formyl-1-methyl-3-(triphenylmethyl)-2,3-dihydro-1H-imidazol-1-ium trifluoromethanesulfonate typically involves multiple steps:

    Formation of the Imidazole Ring: The initial step involves the formation of the imidazole ring through a cyclization reaction between appropriate precursors.

    Introduction of the Formyl Group: The formyl group can be introduced via a formylation reaction, often using reagents such as formic acid or formyl chloride.

    Addition of the Methyl Group: Methylation can be achieved using methyl iodide or dimethyl sulfate under basic conditions.

    Attachment of the Triphenylmethyl Group: The triphenylmethyl group is typically introduced through a Friedel-Crafts alkylation reaction.

    Formation of the Imidazolium Salt: The final step involves the quaternization of the imidazole nitrogen with trifluoromethanesulfonic acid to form the imidazolium salt.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

5-Formyl-1-methyl-3-(triphenylmethyl)-2,3-dihydro-1H-imidazol-1-ium trifluoromethanesulfonate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methyl and triphenylmethyl groups can participate in substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles and electrophiles, depending on the desired substitution.

Major Products

    Oxidation: Carboxylic acid derivatives.

    Reduction: Hydroxymethyl derivatives.

    Substitution: Various substituted imidazolium salts.

Scientific Research Applications

5-Formyl-1-methyl-3-(triphenylmethyl)-2,3-dihydro-1H-imidazol-1-ium trifluoromethanesulfonate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Formyl-1-methyl-3-(triphenylmethyl)-2,3-dihydro-1H-imidazol-1-ium trifluoromethanesulfonate involves its interaction with specific molecular targets and pathways. The formyl group can participate in nucleophilic addition reactions, while the imidazolium moiety can engage in ionic interactions with various substrates. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-3-(triphenylmethyl)-2,3-dihydro-1H-imidazol-1-ium trifluoromethanesulfonate: Lacks the formyl group, resulting in different reactivity and applications.

    5-Formyl-1-methyl-2,3-dihydro-1H-imidazol-1-ium trifluoromethanesulfonate:

Uniqueness

The presence of both the formyl and triphenylmethyl groups in 5-Formyl-1-methyl-3-(triphenylmethyl)-2,3-dihydro-1H-imidazol-1-ium trifluoromethanesulfonate imparts unique chemical properties and reactivity, making it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

314264-97-6

Molecular Formula

C25H23F3N2O4S

Molecular Weight

504.5 g/mol

IUPAC Name

1-methyl-3-trityl-1,2-dihydroimidazol-1-ium-5-carbaldehyde;trifluoromethanesulfonate

InChI

InChI=1S/C24H22N2O.CHF3O3S/c1-25-19-26(17-23(25)18-27)24(20-11-5-2-6-12-20,21-13-7-3-8-14-21)22-15-9-4-10-16-22;2-1(3,4)8(5,6)7/h2-18H,19H2,1H3;(H,5,6,7)

InChI Key

ALEYYROMGKAONM-UHFFFAOYSA-N

Canonical SMILES

C[NH+]1CN(C=C1C=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.C(F)(F)(F)S(=O)(=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.